molecular formula C10H12FNO2 B13537838 methyl (3S)-3-amino-3-(2-fluorophenyl)propanoate

methyl (3S)-3-amino-3-(2-fluorophenyl)propanoate

Cat. No.: B13537838
M. Wt: 197.21 g/mol
InChI Key: SUVMVUFJILWDSU-VIFPVBQESA-N
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Description

Methyl (s)-3-amino-3-(2-fluorophenyl)propanoate is a chiral compound with the molecular formula C10H12FNO2. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The presence of the fluorine atom in its structure can significantly alter its chemical and biological properties, making it a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(2-fluorophenyl)propanoate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-fluorobenzaldehyde.

    Formation of Intermediate: The 2-fluorobenzaldehyde is subjected to a series of reactions, including condensation with nitromethane to form a nitroalkene intermediate.

    Reduction: The nitroalkene intermediate is then reduced to form the corresponding amine.

    Esterification: The final step involves esterification of the amine with methanol to yield Methyl (s)-3-amino-3-(2-fluorophenyl)propanoate.

Industrial Production Methods

In an industrial setting, the production of Methyl (s)-3-amino-3-(2-fluorophenyl)propanoate may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to maintain optimal reaction conditions.

    Purification: Advanced purification techniques such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(2-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Methyl (s)-3-amino-3-(2-fluorophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(2-fluorophenyl)propanoate involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-fluorophenyl)propanoate: Lacks the amino group, making it less versatile in certain reactions.

    Methyl (s)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate: Contains a bromine atom, which can significantly alter its reactivity and biological properties.

Uniqueness

Methyl (s)-3-amino-3-(2-fluorophenyl)propanoate is unique due to the combination of its chiral center and the presence of the fluorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(2-fluorophenyl)propanoate

InChI

InChI=1S/C10H12FNO2/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3/t9-/m0/s1

InChI Key

SUVMVUFJILWDSU-VIFPVBQESA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=CC=C1F)N

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1F)N

Origin of Product

United States

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